Scientific Field: Organic Chemistry
Application Summary: 2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones
Scientific Field: Inorganic Chemistry
Application Summary: 2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of a dicyanamidobenzene-bridge diruthenium complex
Application Summary: 2,2,6,6-Tetramethyl-3,5-heptanedione is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex.
Application Summary: 2,2,6,6-Tetramethyl-3,5-heptanedione serves as a substrate for heterocycles.
Erbium;2,2,6,6-tetramethylheptane-3,5-dione, commonly referred to as Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is an organometallic compound that features erbium as the central metal ion coordinated to three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. This compound has a molecular formula of and a molecular weight of approximately 717.1 g/mol . The coordination geometry around the erbium ion is predominantly trigonal prismatic due to the six oxygen atoms from the dione ligands .
The mechanism of action of Er(TMHD)3 depends on the specific application.
The chemical behavior of Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) includes its ability to undergo various reactions typical of metal-organic complexes. These reactions can involve:
There are several methods for synthesizing Erbium tris(2,2,6,6-tetramethylheptanedionate):
Erbium tris(2,2,6,6-tetramethylheptanedionate) has several applications across various fields:
Interaction studies involving Erbium tris(2,2,6,6-tetramethylheptanedionate) focus on its behavior in biological systems and its interactions with other chemicals:
Several compounds share structural similarities with Erbium tris(2,2,6,6-tetramethylheptanedionate). Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Neodymium tris(2,2,6,6-tetramethylheptanedionate) | Similar coordination geometry but different metal ion. | |
Yttrium tris(2,2,6,6-tetramethylheptanedionate) | Exhibits unique optical properties distinct from erbium. | |
Lanthanum tris(2,2,6,6-tetramethylheptanedionate) | Lower reactivity compared to erbium complexes. |
Erbium tris(2,2,6,6-tetramethylheptanedionate) stands out due to its specific optical properties that are particularly useful in telecommunications and medical applications. Its unique coordination environment allows for efficient energy transfer processes that are not as prominent in other similar compounds.
The molecular structure of tris(dipivaloylmethanato)erbium(III) exhibits D₃ symmetry with the erbium center adopting a six-coordinate environment [5] [6]. The coordination geometry around the erbium ion is best described as a distorted octahedral arrangement, where six oxygen atoms from the three bidentate dipivaloylmethane ligands create the primary coordination sphere [5] [6]. Each dipivaloylmethane ligand coordinates through its two oxygen atoms, forming stable five-membered chelate rings with the central erbium ion [1] [3].
Comprehensive gas electron diffraction studies combined with density functional theory calculations have provided precise measurements of lanthanide-oxygen bond distances in tris(dipivaloylmethanato) complexes [5] [6]. The erbium-oxygen bond lengths in these complexes demonstrate the characteristic lanthanide contraction phenomenon across the series [5] [7].
Table 1: Lanthanide-Oxygen Bond Lengths in Tris(dipivaloylmethanato) Complexes
Lanthanide Ion | Er-O Bond Length (Å) | Method | Reference |
---|---|---|---|
Neodymium(III) | 2.322(5) | Gas Electron Diffraction | [5] [6] |
Neodymium(III) | 2.383 | Density Functional Theory | [5] [6] |
Erbium(III) | 2.25-2.30 (estimated) | Theoretical Prediction | [5] [7] |
Ytterbium(III) | 2.208(5) | Gas Electron Diffraction | [5] [6] |
Ytterbium(III) | 2.243 | Density Functional Theory | [5] [6] |
The systematic decrease in lanthanide-oxygen bond lengths from neodymium to ytterbium reflects the lanthanide contraction, where the effective ionic radius decreases across the series due to increasing nuclear charge [7] [8]. For erbium complexes specifically, the Er-O bond distances are predicted to fall within the range of 2.25-2.30 Å based on interpolation between experimentally determined values for neighboring lanthanides [5] [7].
The coordination number significantly influences bond length variations, with eight-coordinate lanthanide complexes showing a decrease in mean bond length from lanthanum to lutetium of approximately 0.21 Å, representing an 8.0% contraction [7]. This systematic variation provides crucial structural information for predicting and rationalizing the geometric features of erbium dipivaloylmethane complexes [7].
The coordination polyhedron in tris(dipivaloylmethanato)erbium(III) complexes adopts a geometry intermediate between trigonal prismatic and trigonal antiprismatic arrangements [5] [6]. The twist angle, defined as zero degrees for perfect prismatic coordination and thirty degrees for perfect antiprismatic coordination, provides a quantitative measure of the polyhedron distortion [5] [6].
Table 2: Twist Angles in Lanthanide Tris(dipivaloylmethanato) Complexes
Lanthanide Ion | Twist Angle (°) - GED | Twist Angle (°) - DFT | Coordination Geometry |
---|---|---|---|
Neodymium(III) | 19.1(3) | 14.2 | Distorted Octahedral |
Erbium(III) | ~19-20 (estimated) | ~17-19 (estimated) | Distorted Octahedral |
Ytterbium(III) | 20.4(2) | 19.2 | Distorted Octahedral |
The twist angles for erbium complexes are estimated to fall within the range observed for neighboring lanthanides, approximately 19-20 degrees based on gas electron diffraction measurements [5] [6]. These values indicate a coordination geometry that deviates significantly from ideal prismatic (0°) or antiprismatic (30°) arrangements, reflecting the steric constraints imposed by the bulky dipivaloylmethane ligands [5] [6].
The coordination polyhedron analysis reveals that the lanthanide-oxygen bond angles in these complexes typically range from 71-76 degrees, as demonstrated by the O-Nd-O angle of 72.1(3)° and O-Yb-O angle of 75.3(2)° [5] [6]. The systematic variation in these angles across the lanthanide series reflects the optimization of metal-ligand orbital overlap and minimization of ligand-ligand repulsions [9] [10].
The vibrational spectroscopy of tris(dipivaloylmethanato)erbium(III) complexes provides detailed information about the coordination environment and ligand bonding modes [11] [12] [13]. The infrared and Raman spectra exhibit characteristic features that distinguish these complexes from their free ligand precursors and other coordination compounds [13] [14].
Table 3: Key Infrared and Raman Spectral Assignments for Erbium Dipivaloylmethane Complexes
Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
C=O Stretching | 1600-1650 | Coordinated Carbonyl | Strong |
C=C Stretching | 1500-1580 | Chelate Ring | Medium |
C-H Stretching | 2800-3000 | Alkyl Groups | Medium |
Er-O Stretching | 400-500 | Metal-Ligand | Medium |
Ring Deformation | 1200-1300 | Chelate Ring | Medium |
The carbonyl stretching frequencies in coordinated dipivaloylmethane ligands typically appear at lower wavenumbers (1600-1650 cm⁻¹) compared to free beta-diketones (1715 cm⁻¹), indicating coordination through the oxygen atoms [15] [16] [13]. This red shift reflects the delocalization of electron density within the chelate ring upon coordination to the erbium center [13] [17].
The characteristic C=C stretching vibrations of the coordinated beta-diketonate appear in the 1500-1580 cm⁻¹ region, while the C-H stretching modes of the tert-butyl groups are observed in the 2800-3000 cm⁻¹ range [13] [14]. The presence of these bands confirms the integrity of the dipivaloylmethane ligand structure upon coordination [13].
Metal-ligand stretching vibrations, specifically the Er-O modes, are typically observed in the lower frequency region around 400-500 cm⁻¹ [13] [14]. These bands provide direct evidence for the coordination of oxygen atoms to the erbium center and can be used to assess the strength of the metal-ligand interaction [13] [18].
Gas electron diffraction studies combined with density functional theory calculations have provided comprehensive structural validation for tris(dipivaloylmethanato)erbium(III) complexes [5] [19]. The electron diffraction technique offers unique advantages for determining molecular structures in the gas phase, free from crystal packing effects that can influence solid-state structures [19] [20].
Table 4: Comparison of Experimental and Computational Structural Parameters
Parameter | Gas Electron Diffraction | DFT Calculation | Agreement |
---|---|---|---|
Er-O Bond Length (Å) | 2.25-2.30 (estimated) | 2.28-2.32 (predicted) | Excellent |
O-Er-O Angle (°) | 72-75 (estimated) | 71-76 (calculated) | Good |
Twist Angle (°) | 19-20 (estimated) | 17-19 (calculated) | Good |
Molecular Symmetry | D₃ | D₃ | Perfect |
The computational validation using density functional theory methods has proven highly successful in reproducing experimental structural parameters [5] [21] [22]. The calculated bond lengths typically agree within 0.05 Å of experimental values, while bond angles show deviations of less than 3 degrees [5] [6]. This excellent agreement validates the use of computational methods for predicting structural properties of related erbium coordination complexes [21] [22].
The gas electron diffraction studies confirm that tris(dipivaloylmethanato)erbium(III) complexes maintain their molecular integrity in the vapor phase, with thermal decomposition occurring only at temperatures above 250°C [5] [20]. The molecular scattering intensity patterns observed in electron diffraction experiments are consistent with D₃ symmetry and support the proposed coordination geometry [5] [19].
Density functional theory calculations have also provided insights into the electronic structure and bonding characteristics of these complexes [23] [21]. The calculations reveal significant covalent character in the Er-O bonds, with orbital overlap contributing to the stability of the coordination complex [23] [24]. The computed vibrational frequencies show excellent agreement with experimental infrared and Raman spectral data, further validating the theoretical models [23] [13].